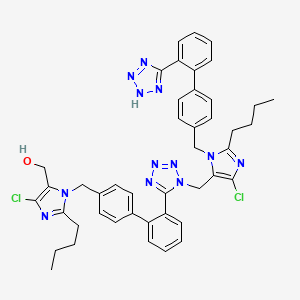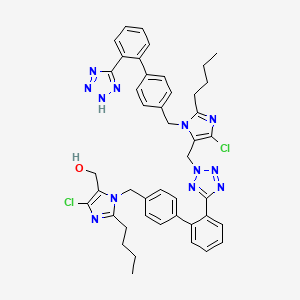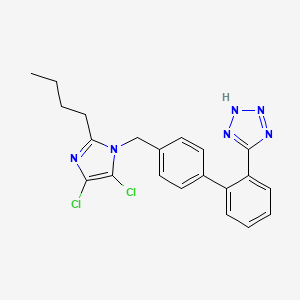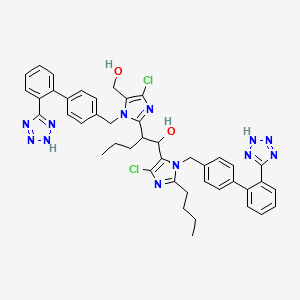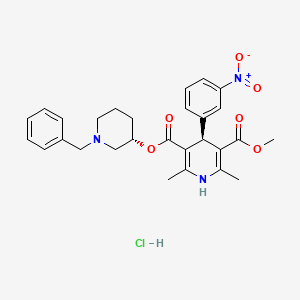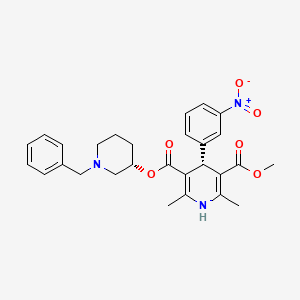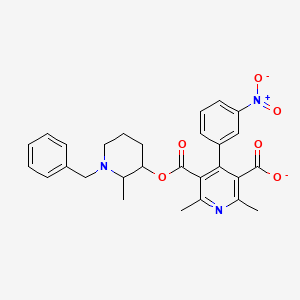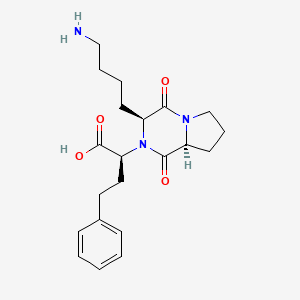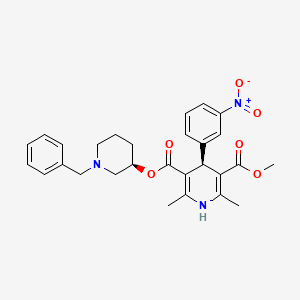
4-表-金霉素盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-epi-Chlortetracycline Hydrochloride is a derivative of chlortetracycline, belonging to the tetracycline family of antibiotics. It is known for its broad-spectrum bacteriostatic properties, meaning it inhibits bacterial growth by interfering with protein synthesis. This compound is particularly significant in the pharmaceutical industry due to its applications in treating various bacterial infections .
科学研究应用
4-epi-Chlortetracycline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in chromatography and other analytical techniques.
Biology: The compound is employed in studies related to bacterial protein synthesis and resistance mechanisms.
Medicine: It serves as an antibiotic for treating bacterial infections and is used in research on new antibiotic formulations.
Industry: The compound is utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock
作用机制
Target of Action
The primary target of 4-epi-Chlortetracycline Hydrochloride, like other tetracyclines, is the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.
Mode of Action
4-epi-Chlortetracycline Hydrochloride competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by 4-epi-Chlortetracycline Hydrochloride is protein synthesis. By binding to the A site of the bacterial ribosome, it disrupts the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins . This disruption affects various downstream effects, including bacterial growth and reproduction .
Pharmacokinetics
The pharmacokinetics of 4-epi-Chlortetracycline Hydrochloride are similar to those of other tetracyclines. It has a bioavailability of 30%, and it is metabolized in the gastrointestinal tract and liver . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .
Result of Action
The result of the action of 4-epi-Chlortetracycline Hydrochloride is the inhibition of bacterial growth and reproduction. By preventing the addition of amino acids to the peptide chain, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . In addition to its actions against microorganisms, 4-epi-Chlortetracycline Hydrochloride suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Action Environment
The action of 4-epi-Chlortetracycline Hydrochloride can be influenced by various environmental factors. For example, the epimerization at the 4 position often occurs during the manufacture, storage, or metabolism of tetracycline antibiotics . This can affect the stability and efficacy of the compound. Furthermore, the compound’s action can be influenced by the pH and temperature of the environment, as well as the presence of other substances that can interact with it .
生化分析
Biochemical Properties
It is known that chlortetracycline, the compound from which 4-epi-Chlortetracycline Hydrochloride is derived, suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response . This suggests that 4-epi-Chlortetracycline Hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the immune response.
Cellular Effects
Given its structural similarity to chlortetracycline, it is plausible that 4-epi-Chlortetracycline Hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Chlortetracycline Hydrochloride involves the isomerization of chlortetracycline under acidic conditions. The process typically includes the following steps:
Isomerization: Chlortetracycline is treated with hydrochloric acid, leading to the formation of 4-epi-Chlortetracycline.
Purification: The resultant compound is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 4-epi-Chlortetracycline Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Chlortetracycline is produced through the fermentation of Streptomyces aureofaciens.
Isomerization and Purification: The fermentation product undergoes isomerization and purification to yield 4-epi-Chlortetracycline Hydrochloride.
化学反应分析
Types of Reactions
4-epi-Chlortetracycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of 4-epi-Chlortetracycline, which may have different pharmacological properties .
相似化合物的比较
Similar Compounds
Chlortetracycline: The parent compound from which 4-epi-Chlortetracycline is derived.
Tetracycline: Another member of the tetracycline family with similar antibacterial properties.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Uniqueness
4-epi-Chlortetracycline Hydrochloride is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlortetracycline. This uniqueness can influence its efficacy and safety profile in various applications .
属性
CAS 编号 |
101342-45-4 |
|---|---|
分子式 |
C22H24Cl2N2O8 |
分子量 |
515.3 g/mol |
IUPAC 名称 |
(4R,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15+,21-,22-;/m0./s1 |
InChI 键 |
QYAPHLRPFNSDNH-FYRLHVCPSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
手性 SMILES |
C[C@@]1(C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
规范 SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
外观 |
Pale Yellow to Yellow Solid |
熔点 |
>178 °C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate; 4-Epichlortetracycline Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


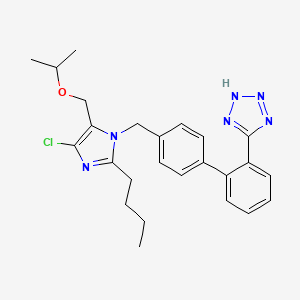

![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)
